Dry Cough Incidence: Imidapril vs. Enalapril, Captopril, Benazepril, and Cilazapril
In a double-blind, parallel-group phase III trial (n=231), the cough incidence with imidapril was 0.9% (1/108) versus 7.0% (8/115) with enalapril, despite comparable antihypertensive efficacy (response rates 71.3% vs 66.1%) [1]. A larger crossover study (n=489) confirmed significantly lower cough incidence with imidapril (15.2%) versus enalapril (38.6%) during the first treatment period (p<0.001) [2]. A 2024 network meta-analysis of 15 RCTs (2545 subjects) further demonstrated that imidapril had a lower dry cough adverse event rate compared to benazepril (OR=3.14, 95% CI:2.07–4.75), captopril (OR=2.68, 95% CI:1.74–4.15), cilazapril (OR=2.55, 95% CI:1.38–4.74), and enalapril (OR=2.74, 95% CI:1.68–4.47) [3]. In a direct head-to-head trial versus captopril, cough was 13.8% (imidapril) vs 35.7% (captopril) [4].
| Evidence Dimension | Dry cough incidence |
|---|---|
| Target Compound Data | Imidapril: 0.9% (1/108) [Saruta 1995]; 15.2% (32/210) [Saruta 1999 crossover]; 13.8% [Huang 2001 vs captopril] |
| Comparator Or Baseline | Enalapril: 7.0% (8/115) [Saruta 1995]; 38.6% (85/220) [Saruta 1999]. Captopril: 35.7%. Benazepril: OR=3.14 vs imidapril. Cilazapril: OR=2.55 vs imidapril. |
| Quantified Difference | 7.8-fold difference in cough incidence (0.9% vs 7.0%, Saruta 1995); 2.5-fold (15.2% vs 38.6%, Saruta 1999); 2.6-fold vs captopril (13.8% vs 35.7%) |
| Conditions | Phase III RCT, 12-week treatment; crossover study, 489 patients; 12-week captopril comparison; network meta-analysis of 15 RCTs (2545 subjects) |
Why This Matters
For long-term hypertension protocols or patient populations sensitive to cough-related discontinuation, imidapril’s consistently lower cough incidence reduces attrition and preserves data integrity in clinical investigations.
- [1] Saruta T, Omae T, Kuramochi M, et al. Imidapril hydrochloride in essential hypertension: a double-blind comparative study using enalapril maleate as a control. J Hypertens Suppl. 1995 Sep;13(3):523-30. PMID:8592249. View Source
- [2] Saruta T, Arakawa K, Iimura O, et al. Difference in the incidence of cough induced by angiotensin converting enzyme inhibitors: a comparative study using imidapril hydrochloride and enalapril maleate. Hypertens Res. 1999 Sep;22(3):197-202. doi:10.1291/hypres.22.197. View Source
- [3] Wang X, et al. Adverse events of dry cough on different ACEI drugs for hypertension: A network meta-analysis. Chin J Evid-Based Cardiovasc Med. 2024;16(5):523-528. View Source
- [4] Huang PJ, et al. Efficacy and safety of imidapril in patients with essential hypertension: a double-blind comparison with captopril. Cardiology. 2001;96(3-4):144-50. doi:10.1159/000047361. View Source
